molecular formula C24H29Cl2N3O2 B2524918 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216852-14-0

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2524918
CAS No.: 1216852-14-0
M. Wt: 462.42
InChI Key: PHDHYKQUWVGNEM-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound. Known for its multifaceted roles in scientific research, its applications span from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:

  • The formation of 1,1'-Biphenyl-4-ol through a Suzuki coupling reaction between 4-bromobiphenyl and phenylboronic acid.

  • The alkylation of the resulting biphenyl-4-ol with 3-bromopropanol to yield 1-([1,1'-biphenyl]-4-yloxy)propan-2-ol.

  • Subsequent nucleophilic substitution with 4-(pyridin-2-yl)piperazine leads to the final product. Industrial Production Methods: In an industrial setting, optimizations like continuous flow reactions and catalyst recycling are employed to enhance yields and reduce costs.

Chemical Reactions Analysis

Types of Reactions: It undergoes various chemical reactions including:

  • Oxidation: reactions, typically forming quinone derivatives when reacting with strong oxidizing agents.

  • Reduction: reactions, such as the reduction of the biphenyl moiety to the corresponding cyclohexane derivative.

  • Substitution: reactions, where the piperazine ring can undergo alkylation or acylation. Common Reagents and Conditions: These reactions often require reagents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution. Major Products: Depending on the reaction conditions, products may include hydroxylated, alkylated, or acylated derivatives, each with potential different functional properties.

Scientific Research Applications

Chemistry: Serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Used in studies related to receptor binding and neurotransmitter modulation. Medicine: Potential use in developing novel therapeutic agents for neurological conditions. Industry: Applied in the creation of advanced materials with unique electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets. The biphenyl and pyridinyl groups are crucial for its interaction with biological macromolecules, influencing pathways involved in neurotransmission and receptor signaling.

Comparison with Similar Compounds

Comparison: Similar compounds include 1-(4-hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol and 1-(4-fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol. Uniqueness: The presence of both the biphenyl and pyridinyl groups in this compound sets it apart, offering a unique combination of properties that is valuable for diverse applications. Similar Compounds:

  • 1-(4-Hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol

  • 1-(4-Fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol

  • 1-(3-Chlorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol

So, there you have it: a deep dive into the fascinating world of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride. Hope this satisfies your curiosity!

Properties

IUPAC Name

1-(4-phenylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2.2ClH/c28-22(18-26-14-16-27(17-15-26)24-8-4-5-13-25-24)19-29-23-11-9-21(10-12-23)20-6-2-1-3-7-20;;/h1-13,22,28H,14-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHYKQUWVGNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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